

## Navigating the Landscape of Claudin 18.2-Targeted Therapies in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Emerging Clinical Trial Data

The pursuit of targeted therapies in oncology has led to the identification of Claudin 18.2 (CLDN18.2) as a promising biomarker, particularly in gastric and gastroesophageal junction adenocarcinomas. While the term "NC-182" does not correspond to a publicly documented clinical trial, it is likely an internal or preclinical designation. The available clinical data points towards a burgeoning field of therapies targeting CLDN18.2. This guide provides a comparative overview of the leading therapeutic modalities, their clinical trial results, and the experimental frameworks that underpin these advancements.

## **Therapeutic Modalities and Key Clinical Trials**

The two front-running approaches for targeting CLDN18.2 are monoclonal antibodies and CAR T-cell therapies. Zolbetuximab is a key monoclonal antibody, while Satricabtagene autoleucel (satri-cel; CT041) represents a significant CAR T-cell therapy.

## **Quantitative Data Summary**

The following tables summarize the key efficacy data from the pivotal clinical trials for zolbetuximab and CT041, compared with standard of care chemotherapy.

Table 1: Zolbetuximab Phase 3 Trial Results in CLDN18.2-Positive, HER2-Negative Gastric/GEJ Adenocarcinoma



| Trial                     | Treatmen<br>t Arm                  | N                 | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) |
|---------------------------|------------------------------------|-------------------|-----------------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------|
| SPOTLIGH<br>T             | Zolbetuxim<br>ab +<br>mFOLFOX<br>6 | 283               | 10.61<br>months[1]                                  | 18.23<br>months                       | -                                       | -                                   |
| Placebo +<br>mFOLFOX<br>6 | 282                                | 8.67<br>months[1] | 15.54<br>months                                     | -                                     | -                                       |                                     |
| GLOW                      | Zolbetuxim<br>ab +<br>CAPOX        | 254               | 8.21<br>months[2]                                   | 14.39<br>months                       | -                                       | -                                   |
| Placebo +<br>CAPOX        | 253                                | 6.80<br>months[2] | 12.16<br>months                                     | -                                     | -                                       |                                     |

Table 2: CT041 (Satri-cel) Phase 1/2 Trial Results in Heavily Pretreated, CLDN18.2-Positive Gastrointestinal Cancers



| Trial                         | Patient<br>Populatio<br>n                               | N                | Median Progressi on-Free Survival (PFS)                          | Median<br>Overall<br>Survival<br>(OS) | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) |
|-------------------------------|---------------------------------------------------------|------------------|------------------------------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------|
| CT041-<br>CG4006<br>(Phase 1) | Gastric<br>Cancer<br>(GC)                               | 55               | 5.8<br>months[3]                                                 | 9.7<br>months[3]                      | 57.4%[3]                                | 83.0%[3]                            |
| All GI<br>Cancers             | 98                                                      | 4.4<br>months[3] | 8.4<br>months[3]                                                 | 37.8%[3]                              | 75.5%[3]                                |                                     |
| CT041-ST-<br>01 (Phase<br>2)  | Advanced<br>GC/GEJ<br>(≥2 prior<br>lines of<br>therapy) | -                | Statistically significant improveme nt vs. physician's choice[4] | -                                     | -                                       | -                                   |

# Experimental Protocols Zolbetuximab Clinical Trials (SPOTLIGHT & GLOW)

- Study Design: Both SPOTLIGHT (NCT03504397) and GLOW (NCT03653507) were global, randomized, double-blind, phase 3 trials.[6]
- Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, CLDN18.2-positive gastric or gastroesophageal junction adenocarcinoma.[6] CLDN18.2 positivity was defined as ≥75% of tumor cells showing moderate-to-strong membranous staining.[7]
- Intervention:
  - SPOTLIGHT: Patients were randomized to receive either zolbetuximab in combination with mFOLFOX6 (modified folinic acid, fluorouracil, and oxaliplatin) or a placebo with mFOLFOX6.[1]



- GLOW: Patients were randomized to receive either zolbetuximab with CAPOX (capecitabine and oxaliplatin) or a placebo with CAPOX.[2]
- Primary Endpoint: Progression-free survival (PFS) assessed by an independent review committee.[6]
- Key Secondary Endpoint: Overall survival (OS).[6]

## CT041 (Satri-cel) Clinical Trials

- Study Design:
  - CT041-CG4006 (NCT03874897): A single-arm, open-label, phase 1 trial.[3]
  - CT041-ST-01 (NCT04581473): An open-label, multicenter, phase 2 trial where patients were randomized 2:1 to receive either satri-cel or the physician's choice of therapy (e.g., paclitaxel, docetaxel, irinotecan).[5]
- Patient Population: Patients with CLDN18.2-positive advanced gastrointestinal cancers who had progressed on prior therapies.[3][5]
- Intervention:
  - Patients received lymphodepleting chemotherapy followed by a single infusion of CT041
     CAR T-cells.[8]
- · Primary Endpoint:
  - Phase 1: Safety and tolerability.[9]
  - Phase 2: Progression-free survival (PFS).[5]
- Secondary Endpoints: Efficacy (including ORR and DCR), pharmacokinetics, and immunogenicity.[9]

# Visualizing the Mechanism and Workflow Claudin 18.2 Signaling and Therapeutic Intervention



Claudin 18.2 is a tight junction protein that is normally confined to the gastric mucosa. In cancer, its expression can be aberrantly high, and it becomes exposed on the tumor cell surface, making it an attractive target for therapies.[10] Overexpression of CLDN18.2 may activate signaling pathways that promote tumor cell proliferation and metastasis.[11]



Click to download full resolution via product page

Caption: CLDN18.2 on tumor cells promotes proliferation and metastasis. Zolbetuximab and CT041 target CLDN18.2 to inhibit these processes.

### **CAR T-cell Therapy Workflow**

The process of CAR T-cell therapy is a multi-step procedure that involves collecting a patient's own T-cells, genetically modifying them to recognize cancer cells, expanding their numbers, and then infusing them back into the patient.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Validation & Comparative



- 1. Zolbetuximab plus mFOLFOX6 in patients with CLDN18.2-positive, HER2-negative, untreated, locally advanced unresectable or metastatic gastric or gastro-oesophageal junction adenocarcinoma (SPOTLIGHT): a multicentre, randomised, double-blind, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolbetuximab plus CAPOX in CLDN18.2-positive gastric or gastroesophageal junction adenocarcinoma: the randomized, phase 3 GLOW trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. CARsgen Reports Positive Phase II Results for Claudin18.2 CAR-T in China Trial [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
- 7. Targeting Claudin-18.2 for cancer therapy: updates from 2024 ASCO annual meeting -PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial Takes Aim at Promising Target in Advanced Gastric, Pancreatic Cancers Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 11. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- To cite this document: BenchChem. [Navigating the Landscape of Claudin 18.2-Targeted Therapies in Gastrointestinal Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609488#nc-182-clinical-trial-results-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com